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molecular formula C12H15N5O3 B601532 3-Epi-Entecavir CAS No. 1367369-77-4

3-Epi-Entecavir

Cat. No. B601532
M. Wt: 277.284
InChI Key: QDGZDCVAUDNJFG-CSMHCCOUSA-N
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Patent
US08569491B2

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
73.1%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:4]=[C:5](Cl)[CH:6]2[CH:10]([N:11]=1)[N:9]([CH:12]1[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][O:19]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:13]1=[CH2:39])[CH:8]=[N:7]2.[OH-:41].[Na+]>C(#N)C>[NH2:2][C:3]1[NH:4][C:5](=[O:41])[C:6]2[N:7]=[CH:8][N:9]([CH:12]3[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][OH:19])[C:13]3=[CH2:39])[C:10]=2[N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
23.3 mL
Type
reactant
Smiles
Cl
Name
( VI )
Quantity
1.38 g
Type
reactant
Smiles
NC=1N=C(C2N=CN(C2N1)C1C(C(C(C1)O)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
stirred at 82° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove tritylcarbinol
CUSTOM
Type
CUSTOM
Details
The material thus obtained
STIRRING
Type
STIRRING
Details
stirred at 90° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with cooling slowly to room temperature
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to obtain crystal
TEMPERATURE
Type
TEMPERATURE
Details
The resulting material was cooled to 6° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
12 h
Name
title compound
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.554 g
YIELD: PERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569491B2

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
73.1%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:4]=[C:5](Cl)[CH:6]2[CH:10]([N:11]=1)[N:9]([CH:12]1[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][O:19]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:13]1=[CH2:39])[CH:8]=[N:7]2.[OH-:41].[Na+]>C(#N)C>[NH2:2][C:3]1[NH:4][C:5](=[O:41])[C:6]2[N:7]=[CH:8][N:9]([CH:12]3[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][OH:19])[C:13]3=[CH2:39])[C:10]=2[N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
23.3 mL
Type
reactant
Smiles
Cl
Name
( VI )
Quantity
1.38 g
Type
reactant
Smiles
NC=1N=C(C2N=CN(C2N1)C1C(C(C(C1)O)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
stirred at 82° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove tritylcarbinol
CUSTOM
Type
CUSTOM
Details
The material thus obtained
STIRRING
Type
STIRRING
Details
stirred at 90° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with cooling slowly to room temperature
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to obtain crystal
TEMPERATURE
Type
TEMPERATURE
Details
The resulting material was cooled to 6° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
12 h
Name
title compound
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.554 g
YIELD: PERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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